molecular formula C12H12N2O B1373780 N-(cyanomethyl)-N-cyclopropylbenzamide CAS No. 1252203-40-9

N-(cyanomethyl)-N-cyclopropylbenzamide

Cat. No. B1373780
M. Wt: 200.24 g/mol
InChI Key: XVNQZEUSOZMWDC-UHFFFAOYSA-N
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Description

Compounds with cyanomethyl groups (N≡CCH2–) are used in various chemical reactions, particularly in the synthesis of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy .


Chemical Reactions Analysis

The reactivity of a compound depends on its molecular structure and the conditions of the reaction. Cyanomethyl groups are known to participate in various chemical reactions, particularly in the synthesis of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques such as thermal analysis, spectroscopy, and chromatography .

Scientific Research Applications

Cyanomethylation Catalysts

N-Heterocyclic carbenes (NHCs) are efficient catalysts for the cyanomethylation of carbonyl compounds, as observed in a study where various aldehydes reacted with trimethylsilylacetonitrile (TMSAN) to produce β-hydroxynitriles (Fan et al., 2012). This suggests that compounds like N-(Cyanomethyl)-N-Cyclopropylbenzamide could be involved in similar reactions as intermediates or products.

Synthesis of Complex Peptides

A study on the synthesis of complex peptides, such as (N-carbobenzoxy-S-benzyl-L-cysteinyl)-L-tyrosyl-L-isoleucine, highlighted the utility of cyanomethyl esters in preparing peptides, indicating a potential role for N-(Cyanomethyl)-N-Cyclopropylbenzamide in peptide synthesis (Iselin et al., 1955).

Activation in Organic Synthesis

The activation of TMSCN by N-heterocyclic carbenes for the cyanosilylation of carbonyl compounds demonstrates the utility of cyanomethyl compounds in organic synthesis, with compounds like N-(Cyanomethyl)-N-Cyclopropylbenzamide possibly playing a role in similar chemical transformations (Song et al., 2006).

p38 MAPK Inhibitors

Compounds similar to N-(Cyanomethyl)-N-Cyclopropylbenzamide have been evaluated as p38 mitogen-activated protein kinase (MAPK) inhibitors, with some showing significant anti-inflammatory activity. This suggests a potential therapeutic application for N-(Cyanomethyl)-N-Cyclopropylbenzamide in the development of new drugs (Heo et al., 2015).

Materials Chemistry

N-Heterocyclic carbenes, which are related to cyanomethyl compounds, have found applications in materials chemistry, including the functionalization of surfaces, polymers, and nanoparticles. This implies that N-(Cyanomethyl)-N-Cyclopropylbenzamide could be relevant in the development of functional materials (Smith et al., 2019).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Information about the safety and hazards of a compound is usually provided in its Safety Data Sheet (SDS) .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, NCI has been found to have potential applications in crop protection .

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-9-14(11-6-7-11)12(15)10-4-2-1-3-5-10/h1-5,11H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNQZEUSOZMWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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